molecular formula C22H22N4OS B2890949 N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cinnamamide CAS No. 1798981-57-3

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cinnamamide

Cat. No.: B2890949
CAS No.: 1798981-57-3
M. Wt: 390.51
InChI Key: CDFLYHAFMWBDTH-CMDGGOBGSA-N
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Description

“N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cinnamamide” is a complex organic compound that contains a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom . Thiazoles are a part of the azole heterocycles, which also include imidazoles and oxazoles . They have been gaining considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of a correspondent compound . This compound was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Dynamic Tautomerism and Divalent N(I) Character

  • N-(Pyridin-2-yl)thiazol-2-amine, a closely related compound, shows dynamic tautomerism and divalent N(I) character. This study reveals insights into the electron distribution, tautomeric preferences, and protonation energy of such compounds, which could be relevant for understanding the properties of N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cinnamamide (Bhatia, Malkhede, & Bharatam, 2013).

Antimicrobial Activity of Related Compounds

Antiviral and Cytotoxic Agents

Utilization in Pharmaceuticals and Agrochemicals

  • Nitrogen-containing heterocyclic compounds, such as pyridine bases and thiazoles, are crucial in pharmaceuticals and agrochemicals due to their high biological activities. This context implies potential applications for this compound in these industries (Higasio & Shoji, 2001).

Antimicrobial Activity of Thiazolopyridines

  • Studies on thiazolopyridines, including their antimicrobial activity, hint at the potential applications of similar compounds in combating microbial infections (El-Maghraby et al., 2002).

Future Directions

The future directions for “N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cinnamamide” and similar compounds could involve further development and optimization of these compounds for various applications. For instance, the molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . Additionally, the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is a promising direction .

Properties

IUPAC Name

(E)-3-phenyl-N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS/c27-21(9-8-17-5-2-1-3-6-17)24-19-10-13-26(14-11-19)22-25-20(16-28-22)18-7-4-12-23-15-18/h1-9,12,15-16,19H,10-11,13-14H2,(H,24,27)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFLYHAFMWBDTH-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C=CC2=CC=CC=C2)C3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1NC(=O)/C=C/C2=CC=CC=C2)C3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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